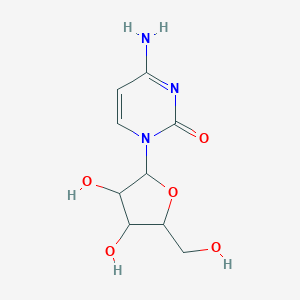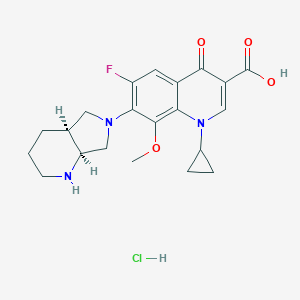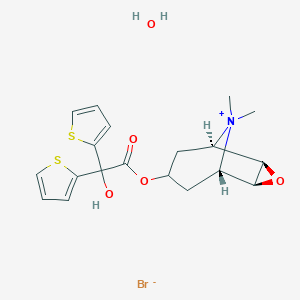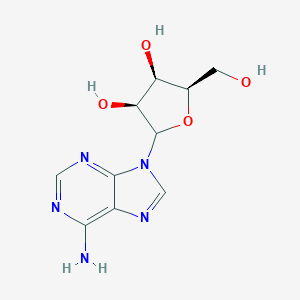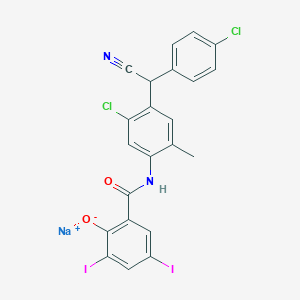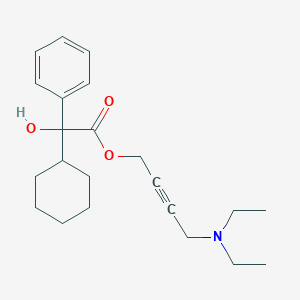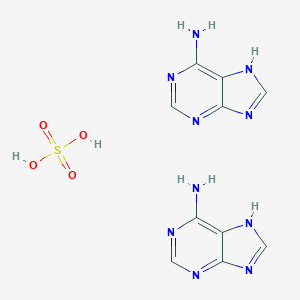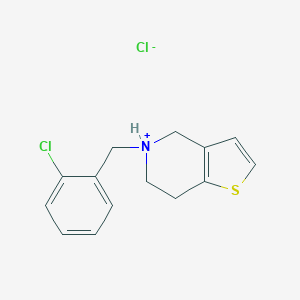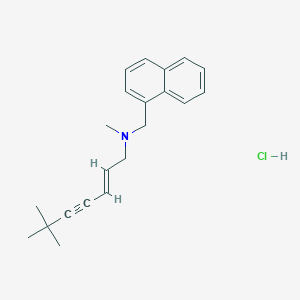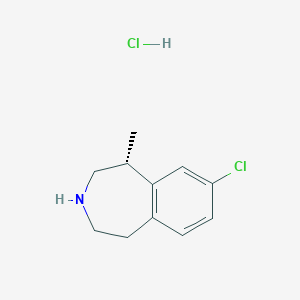
Clorhidrato de lorcaserina
Descripción general
Descripción
Lorcaserin hydrochloride is a compound that has been used primarily for the treatment of obesity. It functions as a serotonin 2C receptor agonist, which helps to regulate appetite and promote weight loss by increasing feelings of satiety . Lorcaserin hydrochloride was marketed under the brand name Belviq, but it was withdrawn from the market due to concerns about an increased risk of cancer .
Aplicaciones Científicas De Investigación
Lorcaserin hydrochloride has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound to study serotonin receptor agonists.
Biology: Research has focused on its effects on appetite regulation and weight loss.
Medicine: Lorcaserin hydrochloride was used to treat obesity and related conditions such as type 2 diabetes
Mecanismo De Acción
Target of Action
Lorcaserin hydrochloride, also known as Lorcaserin HCl, primarily targets the serotonin 2C receptor (5-HT2C) . This receptor plays a crucial role in regulating appetite and satiety . By selectively activating the 5-HT2C receptor, Lorcaserin HCl can influence body weight .
Mode of Action
Lorcaserin HCl is a highly selective 5HT2C receptor agonist . It works by selectively activating 5-HT2C receptors in the anorexigenic pro-opiomelanocortin neurons in the arcuate nucleus of the hypothalamus . This activation is believed to promote satiety and decrease food consumption, thereby contributing to weight loss .
Biochemical Pathways
It is believed to involve thepro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus . Activation of the 5-HT2C receptors on these neurons leads to increased alpha-melanocortin stimulating hormone release at melanocortin-4 receptors, resulting in satiety and decreased food intake .
Pharmacokinetics
Lorcaserin HCl exhibits extensive hepatic metabolism , producing inactive compounds . The major metabolite circulating in the plasma is Lorcaserin sulfamate (M1), and the major metabolite in urine is N-carbamoyl glucuronide lorcaserin (M5) . The compound has a plasma protein binding of approximately 70% .
Result of Action
The primary result of Lorcaserin HCl’s action is a reduction in body weight and food intake . This is achieved through the promotion of satiety and decreased food consumption . In clinical trials, treatment with Lorcaserin HCl for up to one year was associated with average weight loss ranging from 3 percent to 3.7 percent .
Action Environment
The efficacy of Lorcaserin HCl can be influenced by various environmental factors. For instance, it is used in conjunction with physical activity and calorie restriction for weight loss in obese patients with a body mass index (BMI) of 30 and above, and in overweight patients with weight-related comorbidities . The drug’s manufacturer was required to conduct six postmarketing studies, including a long-term cardiovascular outcomes trial to assess the effect of Lorcaserin HCl on the risk for major adverse cardiac events such as heart attack and stroke .
Análisis Bioquímico
Biochemical Properties
Lorcaserin hydrochloride is an orally active, potent, and selective 5-hydroxytryptamine receptor (5-HT2C) agonist . It interacts with the 5-HT2C receptor, which is known to control appetite . By activating this receptor, Lorcaserin hydrochloride can stimulate pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus . This leads to increased alpha-melanocortin stimulating hormone release at melanocortin-4 receptors, resulting in satiety and decreased food intake .
Cellular Effects
Lorcaserin hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to dose-dependently decrease glucose-stimulated insulin secretion (GSIS) in both MIN6 cells and mouse islets in high glucose conditions . This inhibitory effect is exerted via suppression of cellular cAMP generation by Gαi/o protein in a PTX-sensitive manner .
Molecular Mechanism
The molecular mechanism of action of Lorcaserin hydrochloride involves the selective activation of 5-HT2C receptors . This activation stimulates POMC neurons in the arcuate nucleus of the hypothalamus, leading to increased alpha-melanocortin stimulating hormone release at melanocortin-4 receptors . This results in feelings of satiety and decreased food intake .
Dosage Effects in Animal Models
In animal models, Lorcaserin hydrochloride shows a narrower range of antiseizure activity than fenfluramine . It is inactive in classical acute seizure tests such as maximal electroshock and subcutaneous pentylenetetrazole in mice and rats, and the 6-Hz stimulation model in mice .
Metabolic Pathways
Lorcaserin hydrochloride undergoes extensive hepatic metabolism, producing inactive compounds . The major metabolites include Lorcaserin sulfamate (M1) and N-carbamoyl glucuronide Lorcaserin (M5), which are both excreted in urine .
Transport and Distribution
It has a plasma protein binding of approximately 70% .
Subcellular Localization
These receptors are located almost exclusively in the brain, and can be found in the choroid plexus, cortex, hippocampus, cerebellum, amygdala, thalamus, and hypothalamus .
Métodos De Preparación
The synthesis of lorcaserin hydrochloride involves several steps. One common synthetic route starts with N-allyl-N-2-(4-chlorobenyl)ethyltert-butyl carbamate. This compound undergoes intramolecular Friedel-Crafts alkylation and deprotection, followed by chiral resolution with L-(+)-tartaric acid, and finally, salification to produce lorcaserin hydrochloride . Industrial production methods typically involve similar steps but are optimized for large-scale production.
Análisis De Reacciones Químicas
Lorcaserin hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common for lorcaserin hydrochloride.
Substitution: Lorcaserin can undergo substitution reactions, particularly involving its chlorine atom. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Comparación Con Compuestos Similares
Lorcaserin hydrochloride is unique due to its high selectivity for serotonin 2C receptors. Similar compounds include:
Fenfluramine: Another serotonin receptor agonist, but with less selectivity and more side effects.
Phentermine: A stimulant that suppresses appetite but works through different mechanisms.
Sibutramine: A serotonin-norepinephrine reuptake inhibitor that was also withdrawn from the market due to safety concerns
Lorcaserin hydrochloride stands out for its specific targeting of serotonin 2C receptors, which minimizes some of the side effects seen with other weight-loss drugs.
Propiedades
IUPAC Name |
(5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;/h2-3,6,8,13H,4-5,7H2,1H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIHHRMYZPNGRC-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=C1C=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCC2=C1C=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60233650 | |
| Record name | Lorcaserin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60233650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
846589-98-8 | |
| Record name | Lorcaserin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=846589-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lorcaserin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0846589988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lorcaserin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60233650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LORCASERIN HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QJF08GDPE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


